3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
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Overview
Description
3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a thiazolidinone ring, and an adamantyl group. Thiadiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one typically involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, which can be achieved by the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The resulting intermediate is then reacted with an adamantyl group and a thiazolidinone ring to form the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
This compound has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and anticancer agent . In medicine, it is being investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, it has applications in the industry as a precursor for the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of 3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one involves the modulation of various biological pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits histone deacetylases (HDACs), which regulate gene expression. These actions result in the reduction of inflammatory mediators, induction of cell cycle arrest, and apoptosis in cancer cells.
Comparison with Similar Compounds
3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one is unique due to its combination of a thiadiazole ring, a thiazolidinone ring, and an adamantyl group. Similar compounds include other thiadiazole derivatives such as 1,3,4-thiadiazole and its various substituted forms . These compounds share some biological activities but differ in their specific molecular targets and pathways. For example, 1,3,4-thiadiazole derivatives are known for their antimicrobial and anticancer activities, but the presence of the adamantyl group in this compound enhances its stability and bioavailability .
Properties
Molecular Formula |
C22H25N3O2S2 |
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Molecular Weight |
427.6 g/mol |
IUPAC Name |
3-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H25N3O2S2/c1-27-17-4-2-16(3-5-17)19-25(18(26)12-28-19)21-24-23-20(29-21)22-9-13-6-14(10-22)8-15(7-13)11-22/h2-5,13-15,19H,6-12H2,1H3 |
InChI Key |
JBYLQVKRGDJTQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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